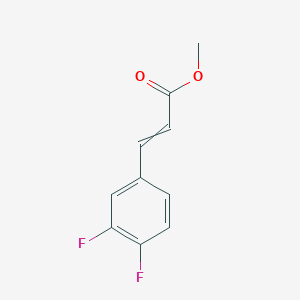
Methyl 3-(3,4-difluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(3,4-difluorophenyl)acrylate is an organic compound characterized by the presence of a methyl ester group and a difluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(3,4-difluorophenyl)acrylate can be synthesized from 3,4-difluorobenzaldehyde. The general procedure involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium acetate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is obtained as a white solid with a high yield .
Industrial Production Methods
Industrial production of (E)-Methyl 3-(3,4-difluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(3,4-difluorophenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
(E)-Methyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-difluorophenyl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.
Ethyl 3-(3,4-difluorophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
(E)-Methyl 3-(3,4-difluorophenyl)acrylate is unique due to the presence of both the difluorophenyl group and the acrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3 |
InChI Key |
MZOUEZAMZJVMKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)



![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)



![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)



